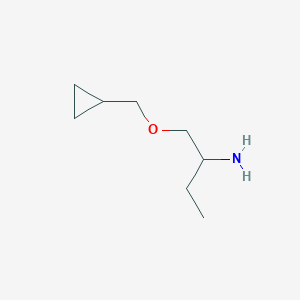

1-(Cyclopropylmethoxy)butan-2-amine

Description

1-(Cyclopropylmethoxy)butan-2-amine is an ether-substituted butan-2-amine derivative characterized by a cyclopropylmethoxy group attached to the first carbon of the butane backbone and an amine group at the second carbon. Its molecular formula is C₈H₁₇NO (molecular weight: ~143.23 g/mol). Recent data indicate that this compound has been discontinued by suppliers such as CymitQuimica as of 2025, suggesting challenges in synthesis, stability, or commercial demand . While its exact applications remain unclear, it may have served as an intermediate in pharmaceutical or organic synthesis.

Properties

IUPAC Name |

1-(cyclopropylmethoxy)butan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-2-8(9)6-10-5-7-3-4-7/h7-8H,2-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYJPARFVZHZRAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COCC1CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Cyclopropylmethoxy)butan-2-amine involves several steps. One common method includes the reaction of cyclopropylmethanol with butan-2-amine under specific conditions to form the desired product . The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

1-(Cyclopropylmethoxy)butan-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

1-(Cyclopropylmethoxy)butan-2-amine is utilized in several scientific research applications:

Chemistry: It serves as a precursor in the synthesis of more complex organic compounds.

Biology: Researchers study its biological activities and potential therapeutic effects.

Medicine: It is investigated for its potential use in drug development and pharmacological studies.

Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethoxy)butan-2-amine involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and application-related differences between 1-(cyclopropylmethoxy)butan-2-amine and analogous compounds:

Structural and Functional Differences

Substitution Patterns :

- The target compound features an ether-linked cyclopropyl group, which reduces basicity compared to primary amines (e.g., 1-cyclopropyl-2-(2-methylphenyl)ethanamine) .

- 1-(3,4-Dimethoxyphenyl)butan-2-amine replaces the cyclopropylmethoxy group with a dimethoxyphenyl moiety, enhancing aromaticity and lipophilicity. This substitution likely improves blood-brain barrier permeability, making it relevant for central nervous system (CNS) drug development .

However, the ether linkage may reduce metabolic stability compared to amine or hydrocarbon analogs. The patent derivatives () incorporate cyclopropylmethoxy groups into complex heterocyclic scaffolds, optimizing steric and electronic properties for target binding (e.g., kinase inhibition) .

In contrast, the target compound’s ether group may reduce acute toxicity, though data are lacking. The discontinuation of this compound suggests it may have been superseded by more stable or potent analogs, such as the patent compounds in .

Biological Activity

Overview

1-(Cyclopropylmethoxy)butan-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. It is characterized by its unique structure, which combines a cyclopropylmethoxy group with a butan-2-amine backbone. This combination may influence its interaction with biological systems, making it a candidate for various pharmacological applications.

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 143.23 g/mol

- Canonical SMILES : CCC(COCC1CC1)N

- InChI Key : OYJPARFVZHZRAW-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate signaling pathways related to neurotransmission and metabolic processes. The exact mechanisms remain to be fully elucidated, but potential interactions include:

- GPR88 Activation : Similar compounds have shown activity at GPR88, a receptor implicated in various neuropsychiatric disorders. Activation of this receptor may influence behaviors related to addiction and anxiety .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Neuropharmacological Effects : Initial studies suggest potential anxiolytic and antidepressant-like effects, likely through modulation of neurotransmitter systems.

- Metabolic Effects : The compound may influence metabolic pathways, although specific studies are needed to clarify these effects.

- Potential Therapeutic Applications : Given its structural similarities with known active compounds, there is potential for this compound to be developed as a therapeutic agent for conditions like depression, anxiety disorders, or substance use disorders.

Case Studies

A review of literature reveals limited direct case studies specifically involving this compound. However, related compounds have been studied extensively:

- GPR88 Agonists : Compounds similar in structure have been tested for their ability to modulate GPR88 activity, showing promising results in reducing alcohol consumption in animal models .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| Butan-2-amine | Basic amine activity | Limited therapeutic application |

| Cyclopropylmethanol | Solvent properties; limited biological activity | Not directly applicable |

| GPR88 Agonists | Modulation of GPR88 signaling | Reduced alcohol intake; anxiolytic effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.